Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

3-Ethynylimidazo[1,2-b]pyridazine structure
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
CAS No:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25

3-Ethynylimidazo[1,2-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-ethynyl-Imidazo[1,2-b]pyridazine
    • 1 WEEK
    • 3-Ethynylimidazo[1,2-b]pyridazine
    • 3-Ethynylimidazolo[1,2-b]pyridazine
    • IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
    • AK141388
    • VYOHSFQVMLAURO-UHFFFAOYSA-N
    • 3-ethynylimidazo[1,2-b]pyridazin
    • Imidazo[1,2-b]pyridazine,3-ethynyl-
    • FCH1189256
    • PB19496
    • AX8281570
    • Y3232
    • 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
    • AKOS022173227
    • SY097707
    • 5YDU6N6N3Z
    • 943320-61-4
    • 3-Ethynylimidazolo(1,2-b)pyridazine
    • CS-M1484
    • DB-083331
    • DTXSID70676599
    • SCHEMBL588691
    • MFCD17012027
    • 3-Ethynylimidazo(1,2-b)pyridazine
    • Imidazo(1,2-b)pyridazine, 3-ethynyl-
    • EN300-246672
    • AS-34548
    • DTXCID10627348
    • UNII-5YDU6N6N3Z
    • MDL: MFCD17012027
    • Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
    • InChI Key: VYOHSFQVMLAURO-UHFFFAOYSA-N
    • SMILES: C#CC1N2C(C=CC=N2)=NC=1

Computed Properties

  • Exact Mass: 143.048347172g/mol
  • Monoisotopic Mass: 143.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),

3-Ethynylimidazo[1,2-b]pyridazine Security Information

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3-Ethynylimidazo[1,2-b]pyridazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Reference
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, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Reference
Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy
, United Kingdom, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Reference
Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease
, Korea, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Reference
Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant
Li, Yupeng; Shen, Mengjie; Zhang, Zhang; Luo, Jinfeng; Pan, Xiaofen; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, 80 °C
Reference
Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Reference
Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1
Najjar, Malek; Suebsuwong, Chalada; Ray, Soumya S.; Thapa, Roshan J.; Maki, Jenny L.; et al, Cell Reports, 2015, 10(11), 1850-1860

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Reference
Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  20 min, rt
Reference
Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Reference
Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
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Production Method 13

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Dicyclohexylamine ,  Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  3 h, 0.4 MPa, 20 - 25 °C
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ;  overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
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Xie, Ning; Li, Yan-yang; Zhao, Yan-jin; Li, Shu-xin, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  4 h, rt
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3-Ethynylimidazo[1,2-b]pyridazine Raw materials

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

3-Ethynylimidazo[1,2-b]pyridazine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
Order Number:A851926
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:38
Price ($):382.0/1263.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
A851926
Purity:99%/99%
Quantity:25g/100g
Price ($):382.0/1263.0
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